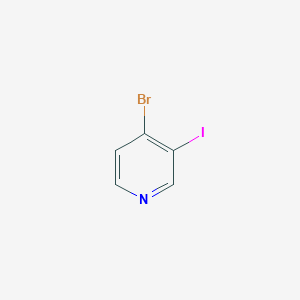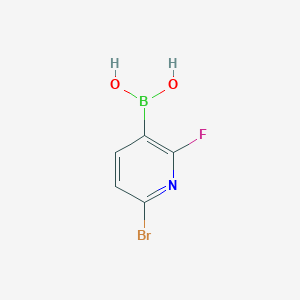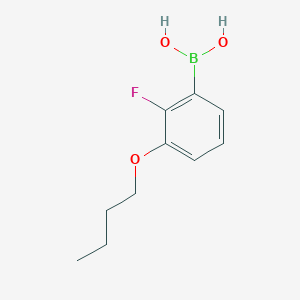
(3-Butoxy-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(3-Butoxy-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which makes them useful in various sensing applications .
Synthesis Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, can be synthesized through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular formula of “(3-Butoxy-2-fluorophenyl)boronic acid” is C10H14BFO3 . The average mass is 212.026 Da and the monoisotopic mass is 212.102005 Da .Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, are known for their ability to undergo various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They can also undergo Suzuki–Miyaura coupling .Aplicaciones Científicas De Investigación
Medical Diagnostics and Treatment
(3-Butoxy-2-fluorophenyl)boronic acid derivatives, particularly those related to the BODIPY class of fluorophores, have been extensively studied for their applications in medical diagnostics and treatment. These compounds are noted for their high fluorescent intensity and low toxicity, making them suitable for bioimaging, labeling of biomolecules such as proteins, hormones, and DNA, and for the functionalization of drug micro- and nanocarriers to achieve better therapeutic efficiency in cancer treatment. The integration of BODIPY into drug carriers allows for real-time in vitro and in vivo imaging of the drug delivery process, enhancing the therapeutic effect and providing valuable diagnostic information (Marfin et al., 2017).
Antimicrobial and Antiprotozoal Applications
Boronic acid compounds, including (3-Butoxy-2-fluorophenyl)boronic acid derivatives, have shown promise in antimicrobial and antiprotozoal applications. Benzoxaborole derivatives have been developed for the treatment of a range of infections, including bacterial, fungal, protozoal, and viral diseases. These compounds inhibit essential enzymes in the life cycle of pathogens, showcasing the potential of boron-containing molecules as novel therapeutic agents (Nocentini et al., 2018).
Electrochemical Biosensors
(3-Butoxy-2-fluorophenyl)boronic acid and its derivatives are utilized in the development of electrochemical biosensors for the detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. These biosensors exploit the selective binding of boronic acid moieties to diol residues in sugars and other biomolecules, allowing for non-enzymatic detection methods that offer advantages in terms of stability and specificity (Wang et al., 2014).
Drug Development
Research on boronic acids has highlighted their potential in drug development, particularly due to their ability to enhance the potency and improve the pharmacokinetic profile of pharmaceuticals. The unique properties of boronic acids, including (3-Butoxy-2-fluorophenyl)boronic acid, have led to the FDA approval of several boronic acid drugs, underscoring the importance of these compounds in medicinal chemistry (Plescia & Moitessier, 2020).
Environmental Applications
The removal of boron species from water and wastewater has been addressed using layered double hydroxides (LDHs), where (3-Butoxy-2-fluorophenyl)boronic acid and its derivatives can play a role in the effective adsorption and removal of borate ions. These approaches are critical in addressing the toxicity of boron at high concentrations in human and animal health, showcasing the environmental applications of boronic acid compounds (Theiss et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-butoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLIXXAMYHSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716592 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-2-fluorophenyl)boronic acid | |
CAS RN |
871125-94-9 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



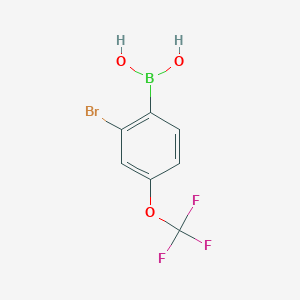
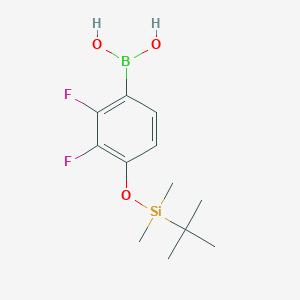
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
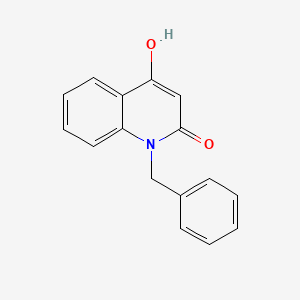
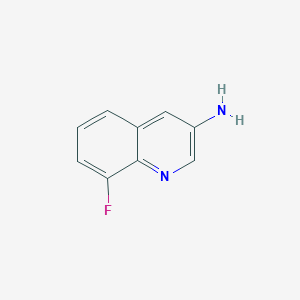
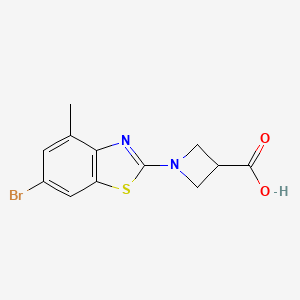
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
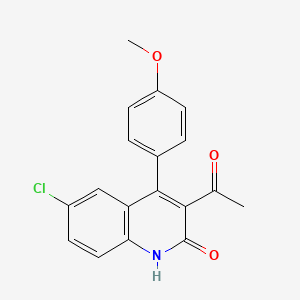
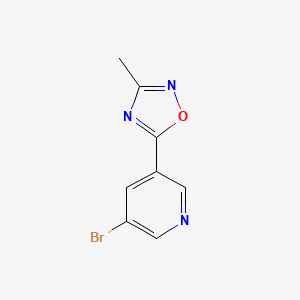
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
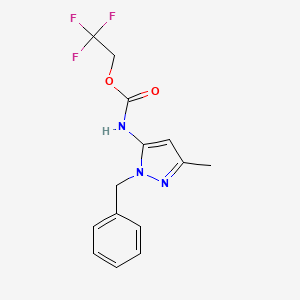
![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
